molecular formula C16H13NO2S2 B10918369 Benzyl (1,3-benzothiazol-2-ylsulfanyl)acetate

Benzyl (1,3-benzothiazol-2-ylsulfanyl)acetate

Cat. No.: B10918369
M. Wt: 315.4 g/mol
InChI Key: NNDNAFSJCMFDOF-UHFFFAOYSA-N
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Description

Benzyl (1,3-benzothiazol-2-ylsulfanyl)acetate is an organic compound with the molecular formula C16H13NO2S2. It is a derivative of benzothiazole, which is an aromatic heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (1,3-benzothiazol-2-ylsulfanyl)acetate typically involves the reaction of benzyl bromide with 2-mercaptobenzothiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl (1,3-benzothiazol-2-ylsulfanyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives .

Scientific Research Applications

Benzyl (1,3-benzothiazol-2-ylsulfanyl)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzyl (1,3-benzothiazol-2-ylsulfanyl)acetate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (1,3-benzothiazol-2-ylsulfanyl)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities. Its combination of benzyl and acetate groups with the benzothiazole core makes it a versatile compound for various applications .

Biological Activity

Benzyl (1,3-benzothiazol-2-ylsulfanyl)acetate is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Overview of Benzothiazole Derivatives

Benzothiazole derivatives have garnered significant attention in medicinal chemistry due to their broad pharmacological profiles. They exhibit various biological activities, including:

  • Antimicrobial
  • Antifungal
  • Anticancer
  • Anti-inflammatory
  • Antiparasitic

The structural characteristics of benzothiazoles contribute to their interaction with biological targets, making them valuable in drug development.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. A study examining various benzothiazole derivatives found that those with a benzyl group exhibited enhanced inhibition against pathogens such as Escherichia coli and Candida albicans. The inhibition zones ranged from 20 to 25 mm for the most active compounds .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundInhibition Zone (mm)Pathogen
This compound22E. coli
2-Mercaptobenzothiazole25Candida albicans
4-NO2-C6H4 derivative18Staphylococcus aureus

2. Anticancer Activity

Recent research has highlighted the antiproliferative effects of benzothiazole derivatives in various cancer models. For instance, a library of phenylacetamide derivatives containing the benzothiazole nucleus was synthesized and tested for anticancer activity against pancreatic cancer cell lines. The compounds exhibited marked viability reduction at low micromolar concentrations .

Case Study: Anticancer Efficacy

In a study involving paraganglioma and pancreatic cancer cell lines, benzothiazole derivatives were shown to inhibit cell proliferation effectively. Notably, the compound KST016366 demonstrated significant activity as a multikinase inhibitor, indicating potential for development as an anticancer agent .

Table 2: Anticancer Activity of Selected Benzothiazole Derivatives

CompoundCancer TypeIC50 (μM)Mechanism of Action
KST016366Pancreatic Cancer5Multikinase inhibition
Benzyl derivativeParaganglioma8PPARα antagonism

3. Anti-inflammatory Activity

Benzothiazole derivatives have also been studied for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. For instance, certain derivatives were found to reduce the expression of COX-2 and TNF-alpha in inflammatory models .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Many benzothiazoles act as inhibitors of critical enzymes involved in disease processes.
  • Receptor Modulation : Some derivatives modulate receptor activity related to inflammation and cancer progression.

Properties

Molecular Formula

C16H13NO2S2

Molecular Weight

315.4 g/mol

IUPAC Name

benzyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate

InChI

InChI=1S/C16H13NO2S2/c18-15(19-10-12-6-2-1-3-7-12)11-20-16-17-13-8-4-5-9-14(13)21-16/h1-9H,10-11H2

InChI Key

NNDNAFSJCMFDOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CSC2=NC3=CC=CC=C3S2

Origin of Product

United States

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